molecular formula C10H14N2O2 B13071517 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13071517
M. Wt: 194.23 g/mol
InChI Key: XDBIVLAEQYQQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core with an amino group and an oxolan-2-ylmethyl substituent, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino group is then introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(oxolan-2-ylmethyl)urea
  • 3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one
  • 4-Hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both an amino group and an oxolan-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one

InChI

InChI=1S/C10H14N2O2/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6,11H2

InChI Key

XDBIVLAEQYQQTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC(=O)C(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.